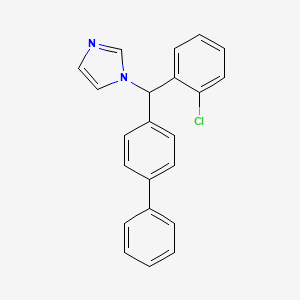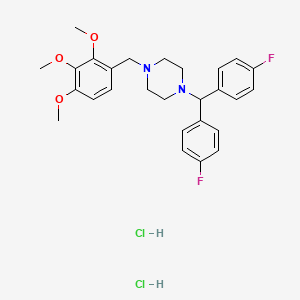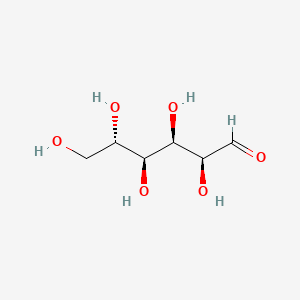
D-Glucose
Vue d'ensemble
Description
What is L -(-)-Glucose exactly?
L -(-)-Glucose, a monosaccharide, is an important energy source for the human body. The glucose molecule comprises six carbon atoms (12 hydrogen atoms) and six oxygen atoms (6 each). L -(-)-Glucose is also known as L Glucose. It is the enantiomer to the more popular D-glucose. L -(-)-Glucose is not naturally found in higher-living organisms but can be synthesized in a laboratory. L -(-)-Glucose has a similar taste to this compound, but it cannot be phosphorylated using hexokinase. This enzyme is the first in the glycolysis pathway. L -(-)-Glucose can be a diagnostic aid.
L -(-)-Glucose can be considered an enantiomer to the more commonly used this compound. L-Glucose cannot be phosphorylated using hexokinase and is therefore not bioavailable for cells as an energy source. However, some L-glucose-using bacteria have been found to contain NAD+-dependent Lglucose Dehydrogenases capable of oxidizing L glucose.
Uses of L -(-)-Glucose
L -(-)-Glucose has been suggested as a low-calorie sweetener. It is suitable for diabetic patients.
L -(-)-Glucose pentaacetate is an acetate derivative that stimulates insulin release and may be therapeutically useful for type 2 diabetes. L -(-)-Glucose has also been found to be a laxative. It was proposed as a colon-cleansing agent that would not disrupt fluid and electrolyte levels due to the large liquid amounts of bad-tasting, osmotic laxatives used for colonoscopy preparation.
Biological activity of L-(−)-Glucose
L -(-)-Glucose is not naturally found in living organisms but can be synthesized in a laboratory. L -(-)-Glucose has a similar taste to this compound but cannot be used as an energy source by living organisms because it is not phosphorylated with hexokinase. This enzyme is the first in the glycolysis pathway. Burkholderia Caryophylli is a plant pathogenic bacteria that contain the enzyme dthreo-aldose 1dehydrogenase, which can oxidize L Glucose.
Mechanism of action of L-(−)-Glucose
L -(-)-Glucose enters cells through insulin and ATP-sensitive sodium channels. In vitro studies have shown that L-glucose can inhibit viral replication, including HIV and herpes simplex virus type 1 (HSV-1). L-Glucose can be used to treat squamous cancer by reducing the redox potency in cancer cells. L-Glucose prevents the growth of c. glabrata through inhibition of transcription activators as well as enzymes involved with glycolysis.
L -(-)-Glucose can be considered an enantiomer to the more commonly used this compound. L-Glucose cannot be used as an energy source by cells because it can't be phosphorylated with hexokinase.
Chemical properties of L-(−)-Glucose
L -(-)-Glucose, an organic compound with the formula O=CH[CHOH]5H or C6H12O6, is a monosaccharide of aldohexose. It is the enantiomer to the more common d–glucose and the l-isomer to glucose.
L-glucose is usually found as one of the four cyclic structural isomers, like the d-isomer. These isomers can be converted into water solutions within hours, with the open-chain version acting as an intermediate stage.
Applications De Recherche Scientifique
Détection électrochimique du glucose
Le D-glucose joue un rôle crucial dans le développement de capteurs de glucose, essentiels pour la gestion du diabète et d'autres conditions médicales . Ces capteurs ont considérablement évolué au fil des ans, avec une attention particulière portée aux capteurs électrochimiques enzymatiques, utilisant généralement la glucose oxydase . Cependant, les approches non enzymatiques utilisant l'électrochimie directe du glucose sur des métaux nobles constituent désormais une approche viable dans la conception des biosenseurs de glucose .
Détection des cellules cancéreuses
La recherche a montré qu'une sonde fluorescente liée à des molécules de this compound est spécifiquement absorbée par les cellules cancéreuses malignes, offrant une méthode unique pour leur détection . Cette sonde fluorescente de glucose pourrait être un outil utile pour visualiser et caractériser les cellules cancéreuses .
Métabolisme des nutriments
Les dérivés de this compound, ainsi que d'autres substrats clés comme les acides aminés et les acides gras, jouent un rôle essentiel dans le métabolisme des nutriments . Ils sont transportés dans les cellules et exercent des actions physiologiques lorsqu'ils sont métabolisés à l'intérieur des cellules .
Signalisation intercellulaire
Outre le métabolisme des nutriments, ces substrats, y compris le this compound, jouent également un rôle dans la signalisation intercellulaire . Cet effet physiologique relativement inconnu fait actuellement l'objet de recherches scientifiques .
Traitement des maladies
Certains substrats, y compris les dérivés de this compound, devraient être appliqués en milieu clinique en raison de leur mode de transport unique dans les cellules et des actions physiologiques qu'ils exercent lorsqu'ils sont métabolisés à l'intérieur des cellules .
Industrie alimentaire et des boissons
La détection du glucose est également cruciale dans une large gamme d'industries telles que l'alimentation et les boissons . Le développement de capteurs de glucose a permis à ces industries de gérer efficacement la teneur en sucre de leurs produits .
Mécanisme D'action
Target of Action
L-Glucose, also known as Levoglucose, is an enantiomer of the more common D-glucose . The primary targets of L-Glucose are the same as those of this compound, which include various enzymes involved in the glycolysis pathway . L-glucose cannot be used by living organisms as a source of energy because it cannot be phosphorylated by hexokinase, the first enzyme in the glycolysis pathway .
Mode of Action
L-Glucose’s mode of action is primarily through competitive inhibition. It is structurally similar to this compound, allowing it to bind to the same enzymes and transporters but without undergoing the same metabolic processes . This means that L-Glucose can interfere with the normal metabolism of this compound, potentially leading to effects such as reduced blood glucose levels .
Biochemical Pathways
L-Glucose participates in the same biochemical pathways as this compound, including glycolysis .
Pharmacokinetics
This has led to interest in L-Glucose as a potential low-calorie sweetener .
Result of Action
The primary result of L-Glucose’s action is the competitive inhibition of this compound metabolism. This can lead to reduced blood glucose levels, which may be beneficial in the management of conditions such as diabetes . Additionally, L-Glucose has been found to stimulate insulin release, which could be of therapeutic value for type 2 diabetes .
Action Environment
The action of L-Glucose is influenced by various environmental factors. For example, the presence of this compound can affect the degree to which L-Glucose is able to competitively inhibit its metabolism . Additionally, factors such as pH and temperature can influence the stability and efficacy of L-Glucose .
Analyse Biochimique
Biochemical Properties
L-Glucose cannot be used by cells as an energy source because it cannot be phosphorylated by hexokinase , the first enzyme in the glycolysis pathway . This inability to interact with hexokinase differentiates L-Glucose from D-Glucose, which plays a vital role in energy production in cells.
Cellular Effects
Given that L-Glucose cannot be utilized by cells as an energy source , it does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its presence does not affect the normal functioning of cells as it does not participate in the usual metabolic processes.
Molecular Mechanism
The molecular mechanism of L-Glucose is primarily defined by its inability to interact with hexokinase . Hexokinase is responsible for the phosphorylation of glucose, a crucial step in the glycolysis pathway. L-Glucose cannot be phosphorylated by this enzyme , rendering it inactive in the glycolysis pathway and other metabolic processes.
Dosage Effects in Animal Models
Since L-Glucose is not metabolized by cells , varying dosages in animal models do not result in different outcomes. It does not exhibit threshold effects, nor does it cause toxic or adverse effects at high doses.
Metabolic Pathways
L-Glucose does not participate in metabolic pathways due to its inability to be phosphorylated by hexokinase . Therefore, it does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels.
Transport and Distribution
L-Glucose can be transported into cells, but once inside, it does not interact with transporters or binding proteins that would affect its localization or accumulation .
Subcellular Localization
L-Glucose does not have a specific subcellular localization as it does not undergo metabolic processes within the cell . It does not contain any targeting signals or post-translational modifications that would direct it to specific compartments or organelles.
Propriétés
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-VANKVMQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015237 | |
| Record name | L-Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921-60-8 | |
| Record name | L(-)-Glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levoglucose [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levoglucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12970 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOGLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02833ISA66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


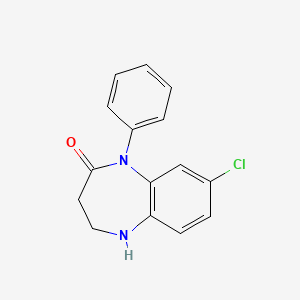
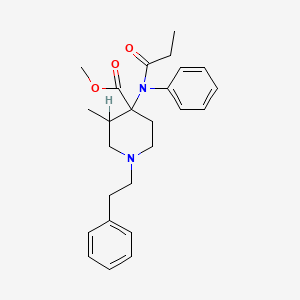
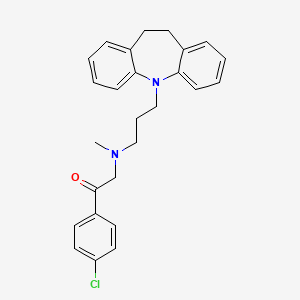
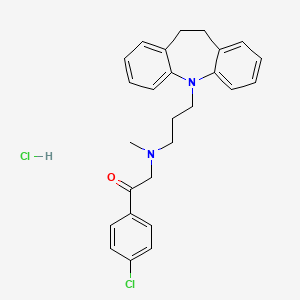

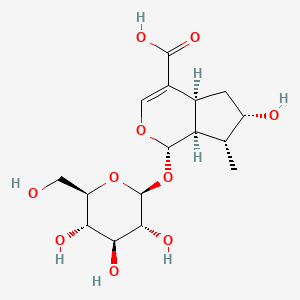
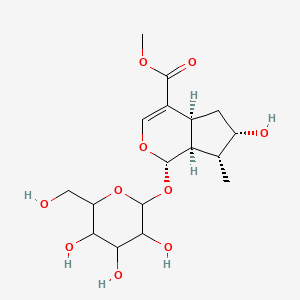


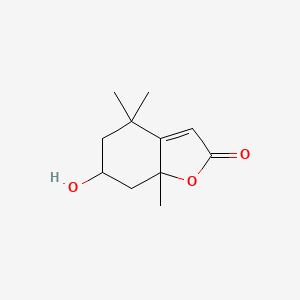
![3-Phenyl-naphtho[2,3-d]isothiazole-4,9-dione](/img/structure/B1675037.png)
